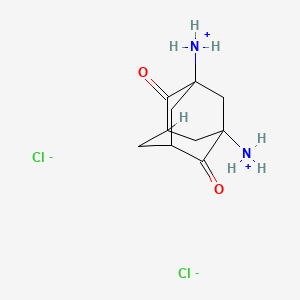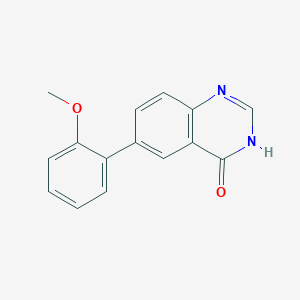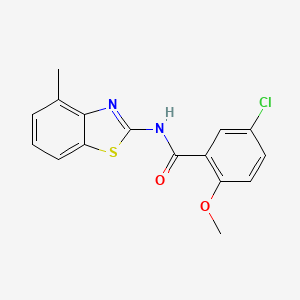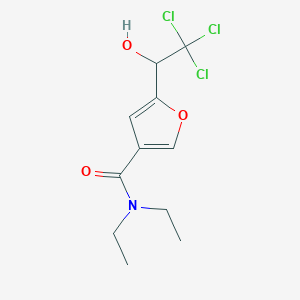
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride is a compound that features the adamantane structure, which is known for its stability and rigidity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride typically involves the reaction of adamantane derivatives with appropriate reagents. One common method involves the reaction of 2,6-di-adamantyl-4-R-phenol with n-butyllithium in tetrahydrofuran (THF) to yield lithiated derivatives. These derivatives are then reacted with zirconium tetrachloride in THF to form the base-free dichloride complexes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The adamantane structure allows for substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantane derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce halogen atoms into the adamantane structure.
科学研究应用
Chemistry
In chemistry, (5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride is used as a precursor for the synthesis of other adamantane derivatives. Its stability and rigidity make it a valuable building block for complex molecular architectures.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The adamantane structure can enhance the stability and bioavailability of pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their antiviral and antimicrobial properties. The rigid structure of adamantane derivatives can interfere with viral replication and bacterial cell wall synthesis .
Industry
In the industrial sector, this compound is used in the production of high-performance polymers and materials. Its stability and resistance to degradation make it suitable for applications in harsh environments.
作用机制
The mechanism of action of (5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride involves its interaction with molecular targets such as enzymes and receptors. The adamantane structure can fit into hydrophobic pockets of proteins, altering their function. This interaction can inhibit viral replication or bacterial growth by disrupting essential biological processes .
相似化合物的比较
Similar Compounds
1-Adamantylacetic acid: Known for its use in organic synthesis and as a building block for pharmaceuticals.
2-Adamantyl-5-aryl-2H-tetrazoles: Studied for their antiviral properties and potential as therapeutic agents.
3-(1-Adamantyl)-3-chloropropenal: Used in the synthesis of heterocyclic compounds like thiophenes and isoxazoles.
Uniqueness
(5-Azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride stands out due to its dual azanium groups, which can enhance its solubility and reactivity compared to other adamantane derivatives. This unique feature makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(5-azaniumyl-2,6-dioxo-1-adamantyl)azanium;dichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.2ClH/c11-9-2-5-1-6(8(9)14)3-10(12,4-9)7(5)13;;/h5-6H,1-4,11-12H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJUQAXZUCJMGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC(C2=O)(CC1C3=O)[NH3+])[NH3+].[Cl-].[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-METHOXYPHENYL)-2H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B6041116.png)

![{4-[(4-METHOXYPHENYL)SULFONYL]PIPERAZINO}(2-METHYLPHENYL)METHANONE](/img/structure/B6041123.png)


![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide](/img/structure/B6041131.png)

![5-[1-(2-aminopyridine-4-carbonyl)pyrrolidin-2-yl]-N-cyclobutylthiophene-2-carboxamide](/img/structure/B6041137.png)

![5-(4-chlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B6041148.png)
![3,4-dihydro-2H-quinolin-1-yl-[5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B6041165.png)
![2-[4-[3-(methylthio)benzyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6041171.png)
![N-[2-(diethylamino)ethyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B6041174.png)
![[4-(2-Chloro-4-nitrophenyl)-2-methylpiperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B6041176.png)
